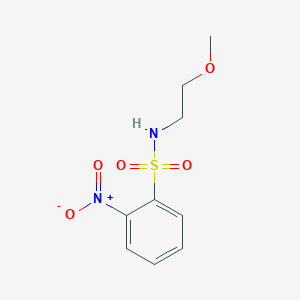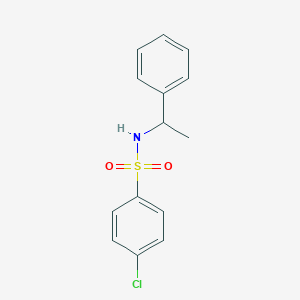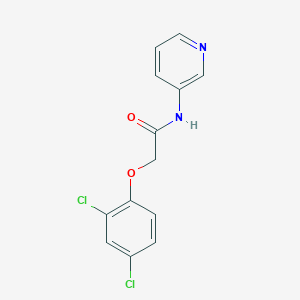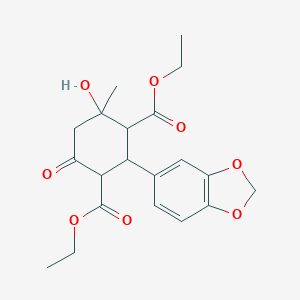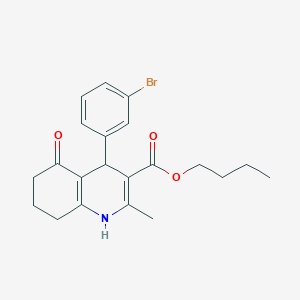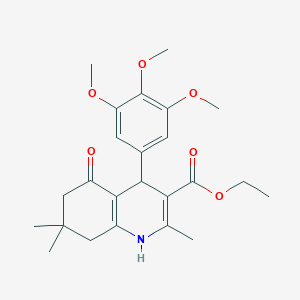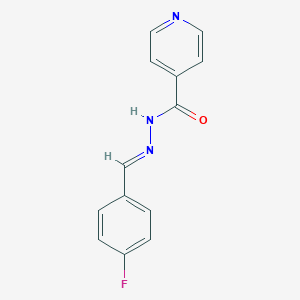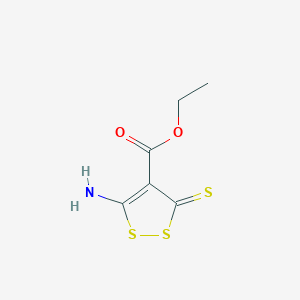
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate
描述
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate is a chemical compound with the molecular formula C6H7NO2S3 . It is also known by other names such as 5-Amino-3-thioxo-3H- (1,2)dithiole-4-carboxylic acid ethyl ester and ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate involves acylation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylic acid functional derivatives, leading to the formation of N-acyl compound via S-acyl intermediate .Molecular Structure Analysis
The molecular weight of this compound is 221.3 g/mol . The IUPAC name is ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
In terms of chemical reactions, acylation of 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylic acid functional derivatives leads to the formation of N-acyl compound via S-acyl intermediate. On the other hand, alkylation occurs only at the sulfur atom of the thioxo group .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate include a molecular weight of 221.3 g/mol and a molecular formula of C6H7NO2S3 .科学研究应用
Neuroprotective Effects
This compound has shown neuroprotective effects both in vitro and in vivo, suggesting potential applications in the field of neuroscience and neurology .
Anti-inflammatory Properties
It has also been reported to exhibit anti-inflammatory properties in experimental autoimmune encephalomyelitis (EAE), which could indicate its use in immunology and inflammatory diseases .
作用机制
属性
IUPAC Name |
ethyl 3-amino-5-sulfanylidenedithiole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S3/c1-2-9-5(8)3-4(7)11-12-6(3)10/h2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKJMMOOZCTJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SSC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187194 | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
CAS RN |
3354-38-9 | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000756437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-AMINO-3-THIOXO-3H-1,2-DITHIOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8PWK68ZS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 5-amino-3-thioxo-3H-1,2-dithiole-4-carboxylate (ACDT) exert its neuroprotective effects?
A: ACDT, a dithiolethione compound, primarily demonstrates neuroprotection through its antioxidant properties. [, , , ] While the exact mechanism is still under investigation, research suggests ACDT achieves this by:
- Activating the Nrf2 pathway: This pathway plays a crucial role in cellular defense against oxidative stress. ACDT activates Nrf2, leading to the increased production of the natural antioxidant glutathione and other phase-II detoxifying enzymes. [, ]
- Counteracting lipid peroxidation: ACDT effectively reduces lipid peroxidation, a key feature of ferroptosis, a form of iron-dependent cell death. This action is believed to be linked to its ability to increase intracellular glutathione levels and potentially upregulate the xCT transporter. []
- Modulating apoptotic pathways: Research suggests ACDT may influence apoptotic pathways by regulating proteins like Bax and Bcl-2, further contributing to its neuroprotective effects against manganese toxicity. []
Q2: What evidence supports ACDT's efficacy against iron overload-induced neurotoxicity?
A: Studies using human glioblastoma (U-87 MG) cells have shown that ACDT effectively protects against the toxic effects of iron overload. [, ] Specifically:
- Increased cell viability: ACDT pre-treatment significantly improved cell viability in U-87 MG cells exposed to toxic levels of ferric ammonium citrate (FAC). []
- Reduced oxidative stress: ACDT effectively counteracted the FAC-induced depletion of glutathione and the increase in reactive oxygen species (ROS) production, demonstrating its potent antioxidant capacity in this context. []
Q3: How does ACDT compare to other antioxidants in protecting against iron-induced damage?
A: In studies using U-87 MG cells, ACDT demonstrated superior neuroprotective effects compared to N-acetylcysteine (NAC), a well-known antioxidant. [] This suggests ACDT might offer a more robust defense against iron overload-induced neurotoxicity.
Q4: Is there evidence that ACDT protects against specific forms of cell death related to iron overload?
A: Yes, recent research indicates that ACDT acts as a ferroptosis inhibitor. [, ] It was shown to protect U-87 MG cells against ferroptosis induced by both erastin and RSL3, two known inducers of this cell death pathway. [] This protection is likely linked to ACDT's ability to increase intracellular glutathione and potentially upregulate the xCT transporter, both of which are crucial for mitigating ferroptosis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



